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molecular formula C16H13NO B8450123 10-hydroxyimino-5-methylene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

10-hydroxyimino-5-methylene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Cat. No. B8450123
M. Wt: 235.28 g/mol
InChI Key: KBJSOGOOFXMVPT-UHFFFAOYSA-N
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Patent
US04399141

Procedure details

A mixture of 16.5 g of the oxo-compound from Step C, 6.6 g of hydroxylamine hydrochloride, 8.2 of sodium acetate and 300 ml of methanol was heated under reflux for 5 hours. The solvent was evaporated and the residue was treated with 250 ml of water. The mixture was extracted with 3×150 ml of ether, and the extract was dried, filtered, and evaporated to give 16.8 g of 10-hydroxyimino-5-methylene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, m.p. 156°-160° C.
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][C:5](=O)[C:4]2[CH:14]=[CH:15][CH:16]=[CH:17][C:3]1=2.Cl.[NH2:19][OH:20].C([O-])(=O)C.[Na+]>CO>[OH:20][N:19]=[C:5]1[C:4]2[CH:14]=[CH:15][CH:16]=[CH:17][C:3]=2[C:2](=[CH2:1])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C=C1C2=C(C(CC3=C1C=CC=C3)=O)C=CC=C2
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with 250 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×150 ml of ether
CUSTOM
Type
CUSTOM
Details
the extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ON=C1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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